Concanamycin F

描述

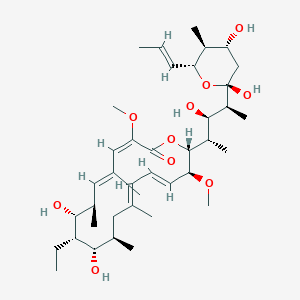

Concanamycin F is a macrolide antibiotic belonging to the plecomacrolide class. It is known for its potent inhibitory effects on vacuolar H±ATPase, an enzyme responsible for acidifying intracellular compartments in eukaryotic cells . This compound has garnered significant interest due to its unique structure and biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The total synthesis of Concanamycin F involves a highly stereoselective and convergent approach. The synthesis typically includes the construction and coupling of its 18-membered tetraenic lactone and β-hydroxyl hemiacetal side chain subunits . Key steps in the synthesis include:

Intermolecular Stille Coupling: This reaction involves the coupling of C5−C13 vinyl iodide and C14−C19 vinyl stannane to form the C1−C19 18-membered lactone aldehyde.

Macrolactonization: The formation of the macrolide ring through the cyclization of the lactone.

Aldol Coupling: The highly stereoselective aldol coupling of the lactone aldehyde with the C20−C28 ethyl ketone, followed by desilylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes involved. The synthesis is typically carried out in research laboratories under controlled conditions.

化学反应分析

Types of Reactions

Concanamycin F undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific sites on the macrolide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .

科学研究应用

Concanamycin F has a wide range of scientific research applications, including:

作用机制

Concanamycin F exerts its effects by specifically inhibiting vacuolar H±ATPase. This enzyme is responsible for the acidification of intracellular compartments, which is crucial for various cellular processes . By inhibiting this enzyme, this compound disrupts the acidification process, leading to altered cellular functions and, in some cases, cell death .

相似化合物的比较

Similar Compounds

Bafilomycin A1: Another macrolide antibiotic that inhibits vacuolar H±ATPase.

Concanamycin A: A closely related compound with similar inhibitory effects on vacuolar H±ATPase.

Concanamycin H: A newly discovered macrolide with similar biological activities.

Uniqueness

Concanamycin F is unique due to its specific structure and the highly stereoselective synthetic routes required for its production. Its potent inhibitory effects on vacuolar H±ATPase make it a valuable tool in scientific research and potential therapeutic applications .

生物活性

Concanamycin F is a member of the concanamycin family, which consists of 18-membered macrolide antibiotics known for their potent biological activities, particularly as inhibitors of vacuolar-type H+-ATPase (V-ATPase). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Overview of this compound

This compound was isolated from the mycelium of Streptomyces sp. and is structurally related to other concanamycins. It exhibits significant inhibitory effects on lysosomal acidification and has been studied for its potential applications in immunology and virology.

This compound primarily functions as an inhibitor of V-ATPase, which is crucial for maintaining acidic environments within lysosomes and other intracellular compartments. By inhibiting this enzyme, this compound disrupts several cellular processes:

- Lysosomal Acidification : this compound prevents the acidification of lysosomes, which is essential for the activation of proteolytic enzymes necessary for protein degradation and nutrient processing .

- Cytotoxic T Lymphocyte Function : It has been shown to impair perforin-dependent cytotoxicity in CTLs by raising the pH within lytic granules, thus affecting the release and activity of cytotoxic molecules such as perforin .

Inhibition of HIV Nef

Recent studies have highlighted the role of this compound in counteracting the effects of HIV Nef protein, which down-regulates MHC-I expression on infected cells. This down-regulation allows HIV-infected cells to evade immune detection. This compound restores MHC-I levels on these cells, enhancing immune-mediated clearance by cytotoxic T lymphocytes (CTLs) .

Key Findings:

- This compound demonstrated an effective concentration (EC50) of approximately 0.07 nM for restoring MHC-I expression without significant cytotoxicity to primary cells .

- The therapeutic ratio (difference between effective and toxic concentrations) was notably high, indicating a favorable safety profile for potential therapeutic use .

Structure-Activity Relationship

A structure-activity relationship (SAR) study indicated that modifications at specific positions on the concanamycin structure significantly affect its biological activity. For instance, substituents at C-8 and acylation at C-9 were found to enhance Nef inhibitory potency .

Research Findings

Case Studies

- HIV Treatment : In a study involving primary CD4+ T cells from HIV-infected individuals, treatment with this compound resulted in a significant restoration of MHC-I expression. This led to increased recognition and killing of infected cells by CTLs, demonstrating its potential as an adjunctive therapy in HIV treatment regimens .

- Cancer Immunotherapy : Research indicates that this compound may enhance the efficacy of cancer immunotherapies by improving antigen presentation through MHC-I restoration on tumor cells manipulated by viral proteins similar to Nef .

属性

IUPAC Name |

(3E,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20+/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZXLMPHTZVKJN-STTJUCNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C\[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O)O)O)OC)/C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869013 | |

| Record name | Concanamycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144539-92-4 | |

| Record name | Concanamycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144539924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Concanamycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。